1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl)phenyl)ethanone
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Description
Scientific Research Applications
Antiviral and Antibacterial Activity
Compounds with similar structures have been synthesized and evaluated for their antiviral and antibacterial properties. For instance, a study reported the synthesis and antiviral activity evaluation of pyrazolo and triazine derivatives, indicating the potential of these compounds in developing new antiviral agents (Attaby et al., 2006). Another research highlighted the antibacterial and antifungal activity of new pyrazoline and pyrazole derivatives, suggesting their use in combating microbial infections (Hassan, 2013).
Analgesic Properties
Research on 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones incorporating modifications in alkyl chains and basic amino moieties has shown significant analgesic efficacy in animal models, pointing towards potential applications in pain management (Savelon et al., 1998).
Anticancer Activity
The development of novel heterocyclic compounds, including pyrazolo, oxazine, and piperazine derivatives, has been a focus of research for their potential anticancer activities. These studies explore the structural and pharmacological properties necessary for anticancer efficacy (Mahmoud et al., 2017).
Herbicide Development
A notable application area for compounds with related structures is in the development of herbicides. Research into 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives has shown promising herbicidal activity and inhibition against protoporphyrinogen oxidase, which is critical in plant chlorophyll synthesis and could be exploited for agricultural applications (Li et al., 2008).
Properties
IUPAC Name |
1-[4-[4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14(24)15-3-5-16(6-4-15)21-8-10-22(11-9-21)18(25)17-13-20-23-7-2-12-26-19(17)23/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVIESWHLUAWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C4N(CCCO4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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